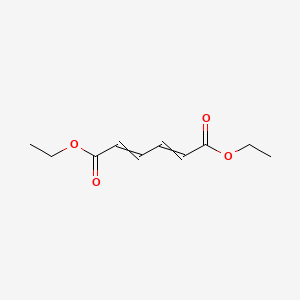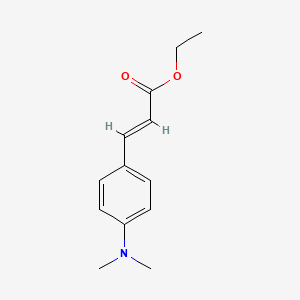
CUPROUS SULFIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuprous sulfide is a chemical compound composed of copper and sulfur, with the chemical formula Cu₂S. It naturally occurs as the mineral chalcocite and is typically found in the form of black powder or lumps . This compound is a p-type semiconductor with excellent ionic and electronic conductivity, making it valuable in various applications .
Preparation Methods
Cuprous sulfide can be synthesized through several methods:
Direct Combination: Copper reacts with sulfur or hydrogen sulfide at elevated temperatures to form this compound.
Chemical Bath Deposition: This method involves the deposition of copper sulfide films on substrates using thiourea as a sulfur source.
Industrial Production: Large quantities of this compound are obtained by heating cupric sulfide in a stream of hydrogen.
Chemical Reactions Analysis
Cuprous sulfide undergoes various chemical reactions:
Reduction: this compound can be reduced to copper metal upon heating[ Cu₂S + O₂ → 2Cu + SO₂ ]
Substitution: This compound can react with other sulfides or halides to form different copper compounds.
Scientific Research Applications
Cuprous sulfide has numerous applications in scientific research:
Mechanism of Action
Cuprous sulfide exerts its effects through its semiconductor properties. As a p-type semiconductor, it facilitates the movement of positive charge carriers (holes) within its structure. This property is crucial for its applications in solar cells and energy storage devices . In biological applications, this compound nanoparticles interact with biological molecules through their surface properties, enabling targeted drug delivery and imaging .
Comparison with Similar Compounds
Cuprous sulfide can be compared with other copper sulfides:
Cupric Sulfide (CuS): Cupric sulfide is another copper sulfide with different stoichiometry and properties.
Digenite (Cu₉S₅): Digenite is a non-stoichiometric copper sulfide with a different crystal structure and properties.
Djurleite (Cu₁.₉₇S): Djurleite is another non-stoichiometric copper sulfide with unique properties and applications.
This compound is unique due to its specific stoichiometry, excellent conductivity, and wide range of applications in various fields.
Properties
CAS No. |
1308-78-7 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
0 |
IUPAC Name |
copper(1+);sulfide |
InChI |
InChI=1S/2Cu.S/q2*+1;-2 |
SMILES |
[S-2].[Cu+].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3,5-dichloro-2-[(4-methylphenyl)methoxy]phenyl]methyl]butan-2-amine](/img/new.no-structure.jpg)






